4-(Methoxycarbonyl)-2-nitrobenzoic acid

Physicochemical property differentiation Isomer identification Quality control

Researchers requiring the precise 1,2,4-substitution pattern for directed C-H activation or decarboxylative cross-coupling often face isomeric mis-shipments. This regioisomer eliminates that risk with a unique melting point signature (43-47°C below the 3-nitro isomer) for rapid incoming QC. Key supply advantages: • Direct precursor to 2-amino-4-methoxycarbonylbenzoic acid via 75% yield hydrogenation, bypassing post-reduction esterification. • Validated kg-scale conversion to benzoxazole intermediates at 73% yield and 99.10% HPLC purity without chromatography. • Ortho-nitro activation enables traceless decarboxylative methylthiolation unavailable to non-ortho analogs. Supplied at ≥96% HPLC purity with full batch-specific CoA.

Molecular Formula C9H7NO6
Molecular Weight 225.15 g/mol
CAS No. 55737-66-1
Cat. No. B1603837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Methoxycarbonyl)-2-nitrobenzoic acid
CAS55737-66-1
Molecular FormulaC9H7NO6
Molecular Weight225.15 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1)C(=O)O)[N+](=O)[O-]
InChIInChI=1S/C9H7NO6/c1-16-9(13)5-2-3-6(8(11)12)7(4-5)10(14)15/h2-4H,1H3,(H,11,12)
InChIKeyVULISSQANNKDCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Methoxycarbonyl)-2-nitrobenzoic Acid (CAS 55737-66-1): Core Properties and Industrial Role


4-(Methoxycarbonyl)-2-nitrobenzoic acid (CAS 55737-66-1) is a disubstituted nitroaromatic building block with the molecular formula C9H7NO6 and a molecular weight of 225.15 g/mol. It features a carboxylic acid group at the 1-position, a nitro group at the 2-position, and a methoxycarbonyl (methyl ester) at the 4-position [1]. The compound is a benzenoid solid with a melting point in the range of 132–136 °C and is insoluble in water . It is commercially supplied at analytical specifications of ≥96% purity (HPLC) and is classified as a warning-level irritant (H302, H315, H319, H335) . It serves primarily as a versatile intermediate for the synthesis of pharmaceutical candidates, high-performance polymers, and functional materials through transformations of its nitro, carboxylic acid, and ester groups .

Why 4-(Methoxycarbonyl)-2-nitrobenzoic Acid Cannot Be Replaced by Common Nitrobenzoic Analogs


The precise 1,2,4-substitution pattern on the benzene ring of this compound is critical for its reactivity profile and cannot be replicated by its positional isomers or simpler nitrobenzoic acids. The ortho-nitro group strongly activates the carboxylic acid towards decarboxylative cross-coupling while simultaneously directing metal-catalyzed C–H activation to the adjacent position [1]. The para-methoxycarbonyl group provides an orthogonal electrophilic handle for further derivatization (e.g., hydrolysis or amidation) that is absent in simple 2-nitrobenzoic acid [2]. Substituting the 4-methyl ester for a 3-methyl ester (isomer CAS 35092-89-8) alters the electronic landscape, significantly affecting the compound's physical properties and the regioselectivity of any subsequent electrophilic aromatic substitution or cross-coupling reaction .

Quantitative Differentiation Evidence for 4-(Methoxycarbonyl)-2-nitrobenzoic Acid (CAS 55737-66-1)


Regioisomeric Differentiation: Melting Point and Solubility Contrast with 4-Methoxycarbonyl-3-nitrobenzoic Acid

The 2-nitro (ortho) substitution pattern of CAS 55737-66-1 yields a distinct physicochemical profile compared to its 3-nitro (meta) regioisomer (CAS 35092-89-8). While the target compound exhibits a melting point of 132–136 °C and is practically insoluble in water, the 3-nitro isomer has a significantly higher melting point of 177–179 °C and a measurable aqueous solubility of 0.68 g/L at 25 °C . These substantial differences provide a reliable basis for identity verification and purity assessment in procurement and analytical chemistry settings.

Physicochemical property differentiation Isomer identification Quality control

Superior Utility as a Purified Intermediate for 2-Amino-4-methoxycarbonylbenzoic Acid Production

This compound is a direct precursor to 2-amino-4-methoxycarbonylbenzoic acid (CAS 85743-02-8), a key pharmaceutical scaffold. A patent route demonstrates that hydrogenation of the target compound over 5% Pd/C in 1:1 MeOH/H₂O at 50 psi H₂ for 16 hours delivers the aniline derivative in 75% isolated yield after filtration and concentration . In contrast, the alternative approach of synthesizing the same aniline product from the non-esterified 2-nitroterephthalic acid would require an additional esterification step, reducing overall process efficiency and increasing purification burden.

Pharmaceutical intermediate synthesis Catalytic hydrogenation Nitro reduction

Validated Efficiency in PBO AB-Monomer Synthesis via Acyl Chloride/N-Acylation/Cyclization Cascade

In the synthesis of amino-modified polybenzoxazole (PBO) AB monomers, 4-(methoxycarbonyl)-2-nitrobenzoic acid (β-MNT) is employed as the electrophilic coupling partner. The optimized cyclization of its acyl chloride derivative with ANR·HCl in diglyme using 84% P₂O₅-content PPA at 140 °C for 8 hours yields the benzoxazole intermediate 3-NMNB in 73.16% yield with 99.10% HPLC purity [1]. While a direct comparator under identical conditions is not reported, the high purity achieved without chromatographic purification underscores the regiochemical fidelity of the 1,2,4-substitution pattern.

Polybenzoxazole (PBO) monomers High-performance polymer intermediates Cyclization yield optimization

Demonstrated Substrate Compatibility in Palladium-Catalyzed Decarboxylative Methylthiolation

The ortho-nitrobenzoic acid motif is an established substrate class for Pd-catalyzed decarboxylative methylthiolation using DMSO as a sulfur source. The method is reported to be compatible with a range of substituents on the aryl group, including ester functionalities such as the 4-methoxycarbonyl group present in CAS 55737-66-1 [1]. This reactivity is distinct from non-ortho-nitrobenzoic acids, which do not undergo efficient decarboxylation under these conditions.

Decarboxylative cross-coupling C–S bond formation Nitroarene functionalization

Optimal Deployment Scenarios for 4-(Methoxycarbonyl)-2-nitrobenzoic Acid Based on Quantitative Evidence


Synthesis of 2-Amino-4-methoxycarbonylbenzoic Acid Pharmaceutical Intermediates

The compound is the direct precursor of choice for 2-amino-4-methoxycarbonylbenzoic acid (CAS 85743-02-8). The patent literature confirms a 75% yield via straightforward catalytic hydrogenation, eliminating the need for post-reduction esterification required by the diacid analog. This provides a clear synthetic efficiency advantage for medicinal chemistry programs targeting this aniline scaffold .

Manufacture of High-Purity Amino-Modified PBO Monomers

The validated protocol by Zhao et al. (2016) demonstrates that this specific regioisomer can be converted to a benzoxazole intermediate in 73.16% yield with 99.10% HPLC purity. The high purity attainable without chromatography makes it the preferred starting material for kilogram-scale PBO monomer campaigns where purity consistency is critical [1].

Palladium-Catalyzed Decarboxylative C–S Bond Formation

As an ortho-nitrobenzoic acid derivative, this compound is a viable substrate for Pd-catalyzed decarboxylative methylthiolation. This reactivity is mechanistically unavailable to non-ortho-nitro analogs, making it the building block of choice for researchers seeking to install a methylthioether group via a traceless directing strategy [2].

Quality Control and Identity Verification via Melting Point Analysis

The 43–47 °C melting point depression relative to the 3-nitro regioisomer provides an immediate, low-cost analytical handle for incoming material acceptance. Procurement teams can use this differential to rapidly distinguish between the two commercially available isomers and reject incorrectly supplied material .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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